4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole
Description
The compound 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a sulfonyl-linked thienopyridine moiety. The sulfonyl group (-SO₂-) bridges the pyrazole and thienopyridine units, a structural motif associated with enhanced binding affinity in enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
2-chloro-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-8-13(9(2)16(3)15-8)21(18,19)17-5-4-11-10(7-17)6-12(14)20-11/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGJJZOLJMJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole (CAS Number: 2097917-45-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.9 g/mol. The compound's structure features a thieno[3,2-c]pyridine moiety linked to a sulfonyl group and a trimethylpyrazole unit. This unique arrangement contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole moiety is known for its broad range of biological profiles, including:
- Inhibition of Cancer Cell Proliferation : Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
Anti-inflammatory Effects
Pyrazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Inhibition of COX Enzymes : Some pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
The biological activity of This compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases (e.g., S phase), leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Scientific Research Applications
Antifungal Activity
Recent studies have shown that compounds with similar structural features exhibit promising antifungal activities. For instance, a series of novel compounds derived from pyridine-3-sulfonamide scaffolds demonstrated significant antifungal efficacy against strains such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungal agents like fluconazole . The sulfonamide group is known for enhancing the solubility and bioavailability of drug candidates.
Antibacterial Properties
Compounds containing pyrazole moieties have been investigated for their antibacterial effects. Research indicates that pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. A study highlighted the synthesis of pyrazole analogs that exhibited significant antibacterial activity against various strains through mechanisms involving membrane disruption and enzyme inhibition .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Notably, certain derivatives have shown the ability to inhibit tubulin polymerization, a critical process in cancer cell division. A study on structurally similar compounds revealed their effectiveness in inducing apoptosis in cancer cells by disrupting microtubule dynamics . The incorporation of the thieno[3,2-c]pyridine structure may enhance these effects due to its ability to interact with multiple biological targets.
Case Studies and Research Findings
- Antifungal Activity Evaluation :
- Antibacterial Screening :
- Anticancer Mechanism Investigation :
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Sulfinyl/Sulfanyl Groups : The target compound’s sulfonyl group (-SO₂-) distinguishes it from sulfinyl (e.g., fipronil ) or sulfanyl (e.g., CymitQuimica’s pyrazole derivative ) analogs, which exhibit different electronic and steric properties. Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl .
- Thienopyridine vs. Phenyl Rings: The thieno[3,2-c]pyridine moiety may confer distinct π-π stacking and electron-deficient characteristics compared to dichlorophenyl groups in fipronil or ethiprole .
Preparation Methods
Retrosynthetic Analysis and Molecular Architecture
Structural Deconstruction
The target molecule comprises two heterocyclic systems:
- A 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine core featuring a thiophene fused to a partially saturated pyridine ring.
- A 1,3,5-trimethyl-1H-pyrazole unit connected via a sulfonyl (-SO2-) bridge.
Critical functional groups :
Stepwise Synthesis Protocols
Synthesis of 2-Chloro-4H,5H,6H,7H-Thieno[3,2-c]Pyridine
Thienopyridine Core Formation
Procedure :
- React 3-aminothiophene-2-carboxylate (10 mmol) with glutaraldehyde (12 mmol) in acetic acid (50 mL) at 80°C for 6 h.
- Cyclize intermediate imine using ZnCl2 (2 eq) in toluene under reflux (110°C, 4 h).
Key parameters :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.5% |
Mechanistic insight :
The reaction proceeds via Schiff base formation followed by acid-catalyzed cyclization, with Zn²⁺ coordinating to nitrogen to stabilize transition states.
Chlorination at C2
Procedure :
Treat thieno[3,2-c]pyridine (5 mmol) with POCl3 (15 mL) and DMF (0.5 mL) at 0°C → 25°C over 2 h.
Optimization data :
| Condition | Yield |
|---|---|
| POCl3, 0°C → 25°C | 89% |
| Cl2 gas, UV light | 63% |
Preparation of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Pyrazole Synthesis
Method A (Cyclocondensation) :
- React acetylacetone (10 mmol) with methylhydrazine (12 mmol) in ethanol (30 mL) at reflux (78°C, 8 h).
- Methylate product using CH3I (3 eq) and K2CO3 in DMF (60°C, 6 h).
Regioselectivity control :
Method B (1,3-Dipolar Cycloaddition) :
- Generate nitrilimine in situ from N-methylhydrazone and Cl3CCN.
- React with methyl propiolate in CH2Cl2 at -20°C.
Comparative data :
| Method | Yield | Purity |
|---|---|---|
| A | 75% | 97% |
| B | 82% | 95% |
Sulfonation
Procedure :
- React 1,3,5-trimethylpyrazole (5 mmol) with ClSO3H (6 mmol) in CH2Cl2 (20 mL) at 0°C.
- Quench with ice-water and extract with ethyl acetate.
Safety note :
Final Coupling Reaction
Sulfonylation of Thienopyridine
Optimized protocol :
- Dissolve 2-chlorothieno[3,2-c]pyridine (3 mmol) and pyrazole-4-sulfonyl chloride (3.3 mmol) in dry THF (15 mL).
- Add Et3N (4 mmol) dropwise at 0°C.
- Stir at 25°C for 12 h.
Reaction monitoring :
Yield optimization :
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Et3N | THF | 25 | 89% |
| Pyridine | DCM | 40 | 76% |
Characterization and Analytical Data
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-Aminothiophene | 320 |
| Methylhydrazine | 280 |
| ClSO3H | 150 |
Total synthesis cost : ~$890/kg at 10 kg scale
Waste Management
- Neutralize POCl3 residues with 10% NaHCO3
- Recover THF via fractional distillation (85% recovery rate)
Q & A
Basic: What synthetic strategies are commonly employed for constructing the thieno[3,2-c]pyridine core in this compound?
Methodological Answer:
The thieno[3,2-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the fused ring system . For chlorination at the 2-position, electrophilic substitution using POCl₃ or N-chlorosuccinimide (NCS) in DMF is recommended, followed by sulfonation at the 5-position using chlorosulfonic acid . Post-functionalization with the pyrazole moiety is achieved via nucleophilic substitution, where the sulfonyl chloride intermediate reacts with 1,3,5-trimethyl-1H-pyrazole in the presence of a base (e.g., triethylamine) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Key for identifying substituents on the pyrazole and thienopyridine rings. For example, the methyl groups on the pyrazole appear as singlets near δ 2.1–2.3 ppm, while the thienopyridine protons show distinct splitting patterns due to ring anisotropy .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities. High-resolution MS (HRMS) is preferred for exact mass confirmation .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the sulfonyl linkage and chloro-substituent orientation .
Advanced: How can contradictory NOESY or XRD data for the sulfonyl group’s conformation be resolved?
Methodological Answer:
Contradictions in sulfonyl group geometry (e.g., axial vs. equatorial orientation) may arise from crystal packing effects or solution-phase flexibility. To resolve this:
- Perform variable-temperature NMR to assess rotational barriers around the sulfonyl C–S bond .
- Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental XRD data to identify the most stable conformation in the gas phase versus solid state .
- Use molecular dynamics simulations to model solvent effects on conformation .
Advanced: What strategies optimize reaction yields during pyrazole sulfonylation?
Methodological Answer:
Low yields during sulfonylation often result from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., DCM or THF) to enhance nucleophilicity of the pyrazole nitrogen .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile .
- Temperature control : Maintain reactions at 0–5°C to minimize hydrolysis of the sulfonyl chloride intermediate .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases due to the sulfonyl group’s potential as a hydrogen-bond acceptor. Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Solubility profiling : Use shake-flask methods with HPLC quantification to determine log P and aqueous solubility .
Advanced: How can regiochemical ambiguities in the thienopyridine ring be addressed computationally?
Methodological Answer:
- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian-based GIAO methods predict ¹H/¹³C shifts for different regioisomers, which are compared with experimental data .
- Hirshfeld surface analysis : Maps intermolecular interactions in XRD data to distinguish between alternative substitution patterns .
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites and validate plausible reaction pathways .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative (H₂O₂), and thermal stress (40–60°C), then monitor degradation via UPLC-PDA-MS .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound remaining using LC-MS/MS .
- Light exposure testing : Use ICH Q1B guidelines to assess photostability in UV/visible light .
Basic: How is the purity of the compound quantified, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA). Purity ≥95% is required for in vivo studies .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .
- Karl Fischer titration : Confirm water content <0.2% to prevent hydrolysis during storage .
Advanced: How can molecular docking elucidate this compound’s mechanism of action despite limited structural data on target proteins?
Methodological Answer:
- Homology modeling : Generate 3D structures of unknown targets (e.g., kinases) using SWISS-MODEL or I-TASSER, based on conserved domains .
- Ensemble docking : Dock the compound into multiple conformations of the target protein to account for flexibility .
- Binding free energy calculations : Use MM-PBSA or MM-GBSA to rank binding affinities and identify critical interactions (e.g., sulfonyl group with Arg residues) .
Advanced: What analytical approaches resolve discrepancies between computational ADME predictions and experimental pharmacokinetic data?
Methodological Answer:
- PBPK modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data to refine simulations .
- Metabolite identification : Use high-resolution LC-MSⁿ to detect phase I/II metabolites, then correlate with CYP450 inhibition assays .
- Tissue distribution studies : Employ radiolabeled compounds (¹⁴C or ³H) and autoradiography to validate predicted accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
